4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)butanoic acid

Descripción general

Descripción

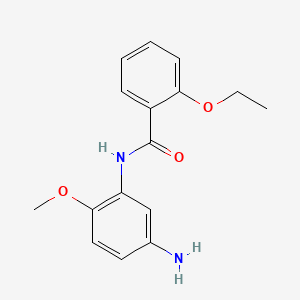

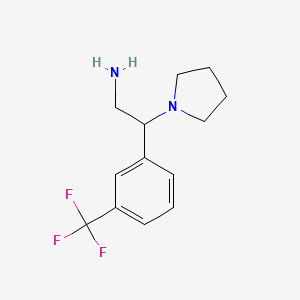

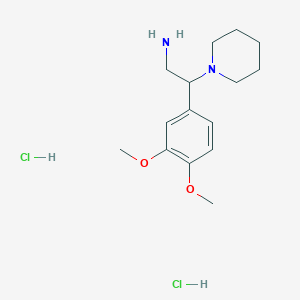

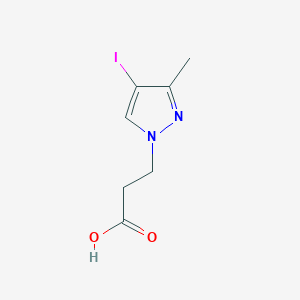

“4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)butanoic acid” is a chemical compound with the molecular formula C24H27NO4 . It is also known by its synonyms, including “4-(1-FMOC-PIPERIDIN-4-YL)-BUTYRIC ACID” and “1-FMOC-4-(3-CARBOXY-PROPYL)-PIPERIDINE” among others .

Molecular Structure Analysis

The InChI code for this compound is "InChI=1S/C24H27NO4/c26-23(27)11-5-6-17-12-14-25(15-13-17)24(28)29-16-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,17,22H,5-6,11-16H2,(H,26,27)" . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 393.5 g/mol . It has a computed XLogP3-AA value of 4.4, which is a measure of its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has seven rotatable bonds . Its exact mass and monoisotopic mass are both 393.19400834 g/mol .Aplicaciones Científicas De Investigación

Synthesis and Labeling

The synthesis of complex molecules often involves the use of 9H-fluorenyl derivatives due to their stability and reactivity. For example, the carbon-14-labeled isotopomer of a selective estrogen receptor modulator was synthesized using a key component derived from a 9H-fluorenyl compound. This process involved several steps including intra-molecular Friedel–Crafts acylation and palladium-catalyzed alpha-keto arylation, highlighting the utility of fluorenyl derivatives in the synthesis of labeled compounds for pharmacological studies (Kuo, Clodfelter, & Priest, 2007).

Fluorescence Sensing

Fluorenyl compounds have been utilized in the development of fluorescent sensors due to their unique optical properties. New fluorene derivatives have shown high selectivity and sensitivity in sensing applications, such as the detection of picric acid, Fe3+, and L-arginine in biomolecules. This demonstrates the potential of fluorenyl-based compounds in environmental monitoring and biochemical sensing (Han et al., 2020).

Liquid Crystal Research

The study of liquid crystallinity of fluorenyl derivatives provides insights into the design of new materials with specific optical and electronic properties. Comparisons of liquid crystallinity values between fluorenyl derivatives and biphenyl homologues have contributed to the understanding of molecular interactions and the design of materials with tailored properties (Yamamoto et al., 2005).

Luminescence and Charge-Transfer Adducts

Fluorenyl derivatives have been explored for their luminescence properties and the formation of charge-transfer adducts. Gold complexes with fluoren-9-ylidene)methanedithiolato ligands exhibit photoluminescence, which can be attributed to specific excited states. These properties are essential for the development of new materials for optical and electronic applications (Vicente et al., 2004).

Self-Assembly and Material Science

The self-assembly properties of fluorenyl derivatives, such as Fmoc-Thr(tbu)-OH and Fmoc-Ser(tbu)-OH, have been investigated for their potential in material science and nanotechnology. These studies reveal controlled morphological changes in self-assembled structures under varying conditions, offering pathways for the design of novel materials with specific functions (Kshtriya, Koshti, & Gour, 2021).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known to exhibit distinctive properties as both a substrate for enzymes and a molecule capable of forming complexes with other substances .

Mode of Action

The compound interacts with its targets by serving as a substrate for enzymes and forming complexes with other substances. It also has the capacity to function as an enzyme inhibitor . The

Análisis Bioquímico

Biochemical Properties

4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)butanoic acid plays a significant role in biochemical reactions, particularly in the context of peptide synthesis. The Fmoc group serves as a protective group for amino acids, preventing unwanted reactions during peptide chain elongation. This compound interacts with enzymes such as peptidases and proteases, which are responsible for cleaving peptide bonds. The nature of these interactions is primarily based on the recognition and binding of the Fmoc group by the active sites of these enzymes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in cell communication and regulation. Additionally, it has been observed to affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. The Fmoc group allows the compound to bind to specific sites on enzymes and proteins, leading to either inhibition or activation of their functions. For example, the compound can inhibit the activity of certain proteases by occupying their active sites, thereby preventing substrate binding and cleavage. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but prolonged exposure to light and air can lead to degradation and reduced efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance specific biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response, and exceeding this threshold can lead to adverse outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization. The compound can be metabolized by enzymes such as cytochrome P450 oxidases, which introduce functional groups that enhance its solubility and excretion. Additionally, it can affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its uptake into cells and its localization to specific cellular compartments. The compound can accumulate in certain tissues, leading to localized effects on cellular function and metabolism .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes. The localization of the compound can impact its activity and function, as it may interact with different sets of biomolecules depending on its subcellular distribution .

Propiedades

IUPAC Name |

4-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO4/c26-23(27)11-5-6-17-12-14-25(15-13-17)24(28)29-16-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,17,22H,5-6,11-16H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYRZYEJDKCYTOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589233 | |

| Record name | 4-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885274-47-5 | |

| Record name | 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-piperidinebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.